

2-Hexynyladenosine: Structure-Activity Relationship & Therapeutic Profiling

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Compound of Interest

Compound Name: 2-Hexynyladenosine

CAS No.: 90596-73-9

Cat. No.: B1202726

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Executive Summary

2-Hexynyladenosine (2-H-Ado) represents a pivotal structural class in the development of selective Adenosine Receptor (AR) agonists. Characterized by the introduction of a hydrophobic alkynyl chain at the C2 position of the purine ring, this modification serves as a critical "selectivity handle," significantly enhancing affinity for the A2A receptor subtype while attenuating activity at A1 receptors compared to the endogenous ligand, adenosine.

This technical guide dissects the Structure-Activity Relationship (SAR) of **2-hexynyladenosine**, detailing the mechanistic basis of its receptor selectivity, synthetic pathways via Sonogashira cross-coupling, and its application as a probe in cardiovascular and neuropharmacological research.

Chemical Architecture & Physicochemical Properties[1][2]

The pharmacological distinction of **2-hexynyladenosine** arises from its specific deviation from the adenosine scaffold.

- Core Scaffold: Adenosine (9-β-D-ribofuranosyl-9H-purin-6-amine).
- Critical Modification: Substitution of the hydrogen at the C2 position with a 1-hexynyl group (

).

- Molecular Formula:
- Molecular Weight: 347.37 g/mol

SAR Logic: The C2 Hydrophobic Pocket

The A2A receptor possesses a distinct hydrophobic pocket near the extracellular surface of the ligand-binding domain that is absent or structurally different in the A1 subtype. The rigid acetylene linker of the hexynyl group projects the alkyl tail directly into this pocket.

- Steric Tolerance: The pocket accommodates chains of specific lengths. Data indicates that the hexynyl (C6) chain provides optimal occupancy. Shorter chains (e.g., propynyl) fail to fully exploit the hydrophobic interaction, while longer chains (e.g., octynyl) encounter steric clashes, reducing affinity.
- Electronic Effect: The alkyne moiety extends the
 - electron system of the purine ring, potentially influencing
 - stacking interactions with aromatic residues (e.g., Phe168 or Phe255) within the receptor binding site.

Synthesis Protocol: Sonogashira Cross-Coupling

The synthesis of **2-hexynyladenosine** relies on the palladium-catalyzed Sonogashira coupling, a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Reaction Scheme

Substrate: 2-Iodoadenosine (preferred over 2-chloroadenosine for higher reactivity). Reagent: 1-Hexyne. Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [

] and Copper(I) iodide (

).

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-iodoadenosine (1.0 eq) in anhydrous DMF (Dimethylformamide) and Triethylamine () (acting as solvent and base).
- Catalyst Addition: Add (0.05 eq) and (0.1 eq). The solution typically turns dark, indicating active catalytic species.
- Alkyne Injection: Slowly inject 1-hexyne (1.2 - 1.5 eq) via syringe.
- Reaction: Stir the mixture at room temperature (RT) for 12–24 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
- Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water/ethyl acetate. Extract the organic layer.
- Purification: Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
- Validation: Confirm structure via -NMR (diagnostic alkyne signals) and Mass Spectrometry.

SAR Analysis & Receptor Selectivity

The introduction of the hexynyl group fundamentally alters the selectivity profile of the adenosine scaffold.

Comparative Binding Affinity (values)

The following data summarizes the impact of C2-modification on receptor subtypes (Rat/Bovine brain membrane models).

| Compound | Substituent (C2) | Substituent (5') | A2A (nM) | A1 (nM) | Selectivity (A1/A2A) |
|---------------|------------------|------------------|-----------|---------|----------------------|
| Adenosine | -H | -OH | >1000 | ~10-100 | Non-selective |
| 2-Hexynyl-Ado | -Hexynyl | -OH | 1.5 - 4.1 | 146 | ~35 - 97 |
| 2-Octynyl-Ado | -Octynyl | -OH | 12.1 | 211 | ~17 |
| HENECA | -Hexynyl | -NEt (Amide) | 2.2 | 350 | ~160 |

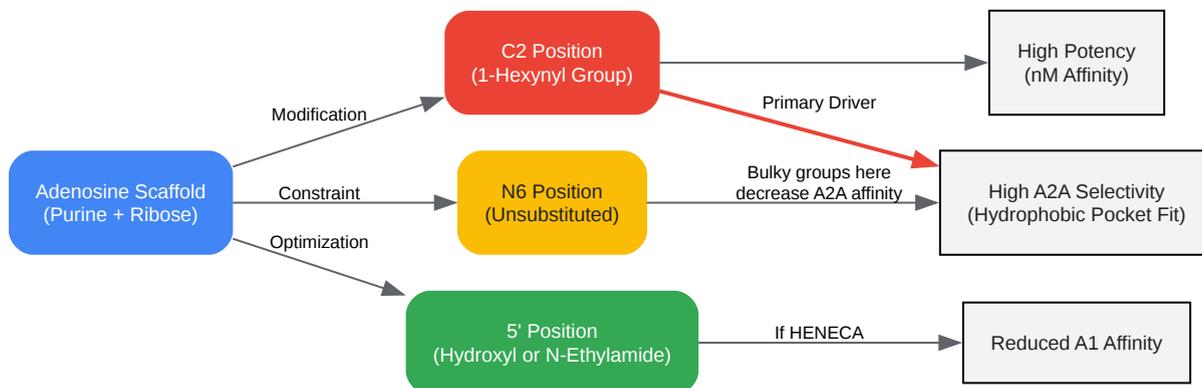
Key SAR Takeaways[1][2][4]

- C2-Selectivity: **2-Hexynyladenosine** is approximately 35-60 fold selective for A2A over A1. This contrasts with C2-chloroadenosine, which retains significant A1 activity.
- Chain Length Optimization: The drop in affinity for 2-octynyladenosine (shifts from ~4 nM to ~12 nM) confirms that the A2A receptor's hydrophobic pocket has a finite depth; exceeding C6 length incurs an energetic penalty.
- The HENECA Evolution: Combining the C2-hexynyl group with a 5'-N-ethylcarboxamido modification (replacing the 5'-hydroxyl) yields HENECA. This "dual-modification" strategy leverages the 5'-position's ability to reduce A1 affinity further while maintaining A2A potency, pushing selectivity ratios >100-fold.

Visualizations

Diagram 1: Structure-Activity Relationship Map

This diagram illustrates the functional zones of the **2-hexynyladenosine** molecule.

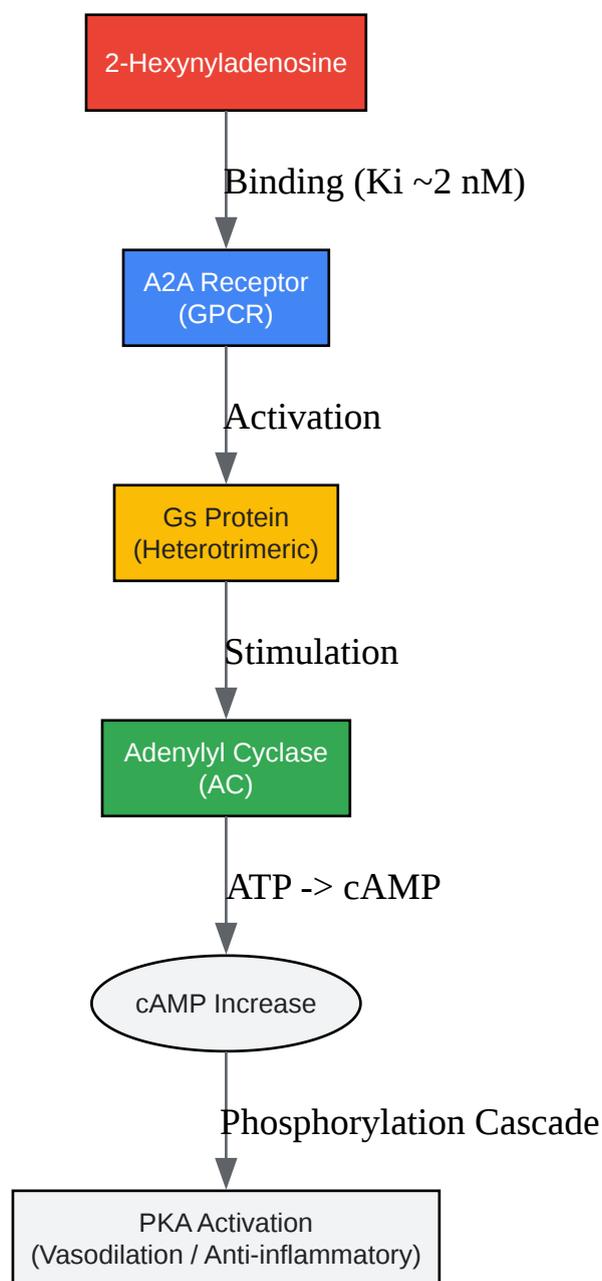


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Caption: SAR Map of **2-Hexynyladenosine** highlighting the C2-hexynyl group as the primary driver for A2A selectivity.

Diagram 2: A2A Receptor Signaling Pathway

Upon binding **2-hexynyladenosine**, the A2A receptor activates the Gs-cAMP pathway.



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Caption: Signal transduction pathway activated by **2-hexynyladenosine**, leading to cAMP accumulation.

Experimental Protocols for Validation

A. Radioligand Binding Assay (A2A Selectivity)

To verify the affinity of synthesized **2-hexynyladenosine**.

- Tissue Preparation: Homogenize rat striatal membranes (rich in A2A) or cortex membranes (rich in A1).
- Ligands:
 - A2A Tracer: [3H]CGS21680 (0.5 - 2 nM).
 - A1 Tracer: [3H]DPCPX or [3H]CCPA.
 - Displacer: Serial dilutions of **2-hexynyladenosine** (to M).
- Incubation: Incubate mixtures in Tris-HCl buffer (pH 7.4) containing Adenosine Deaminase (ADA) (to remove endogenous adenosine) for 90 min at 25°C.
- Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

B. Functional Assay: cAMP Accumulation

To confirm agonist efficacy (intrinsic activity).

- Cell Line: CHO cells stably transfected with human A2A receptors.
- Treatment: Treat cells with **2-hexynyladenosine** in the presence of Rolipram (PDE inhibitor) to prevent cAMP degradation.
- Measurement: Quantify cAMP levels using a TR-FRET or ELISA-based cAMP detection kit.
- Result: **2-Hexynyladenosine** should exhibit full agonist activity with values in the low nanomolar range.

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